molecular formula C13H11ClFN5 B14184918 N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-ethyl-1H-indazol-4-amine CAS No. 921600-54-6

N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-ethyl-1H-indazol-4-amine

Cat. No.: B14184918
CAS No.: 921600-54-6
M. Wt: 291.71 g/mol
InChI Key: SVTBIYUFZHUTBS-UHFFFAOYSA-N
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Description

N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-ethyl-1H-indazol-4-amine is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a pyrimidine ring substituted with chlorine and fluorine atoms, an ethyl group, and an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-ethyl-1H-indazol-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Intermediate: The starting material, 2-chloro-5-fluoropyrimidine, is reacted with an appropriate amine under basic conditions to form the desired pyrimidine intermediate.

    Indazole Formation: The pyrimidine intermediate is then subjected to cyclization with a hydrazine derivative to form the indazole ring.

    N-Ethylation: The final step involves the N-ethylation of the indazole ring using an alkylating agent such as ethyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-ethyl-1H-indazol-4-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indazole moiety.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Coupling Reactions: Palladium catalysts (Pd) and bases like triethylamine (Et3N) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-ethyl-1H-indazol-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-ethyl-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA replication, resulting in antiproliferative effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-ethyl-1H-indazol-4-amine.

    N-(2-Chloro-5-fluoropyrimidin-4-yl)hydroxylamine: Another derivative of 2-chloro-5-fluoropyrimidine with different functional groups.

    2,4-Dichloro-5-fluoropyrimidine: A similar compound with additional chlorine substitution.

Uniqueness

This compound is unique due to its specific combination of a pyrimidine ring with chlorine and fluorine substitutions, an ethyl group, and an indazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

921600-54-6

Molecular Formula

C13H11ClFN5

Molecular Weight

291.71 g/mol

IUPAC Name

N-(2-chloro-5-fluoropyrimidin-4-yl)-N-ethyl-1H-indazol-4-amine

InChI

InChI=1S/C13H11ClFN5/c1-2-20(12-9(15)7-16-13(14)18-12)11-5-3-4-10-8(11)6-17-19-10/h3-7H,2H2,1H3,(H,17,19)

InChI Key

SVTBIYUFZHUTBS-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC2=C1C=NN2)C3=NC(=NC=C3F)Cl

Origin of Product

United States

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